Sigma-2 Receptor Affinity vs. Regioisomer
N-Benzyl-4-methylpiperidine-4-carboxamide hydrochloride displays a sigma-2 receptor binding affinity (Ki = 90 nM) in rat PC12 cell membranes [1]. By contrast, the regioisomeric comparator N-Benzyl-1-(4-methylbenzyl)piperidine-4-carboxamide (where benzyl substitution is on the piperidine nitrogen rather than the carboxamide nitrogen) exhibits preferential sigma-1 receptor affinity with Ki = 69.4 nM in rat liver membranes [2]. This 1.3-fold difference in Ki values, coupled with the reversal of subtype preference (sigma-2 vs. sigma-1), demonstrates that the position of the N-benzyl substituent, in conjunction with the 4-methyl group, governs sigma receptor subtype selectivity. In the broader piperidine-4-carboxamide class, optimized sigma-1 ligands achieve Ki values as low as 3.7 nM with selectivity ratios (Kiσ₂/Kiσ₁) of 351, indicating that the target compound occupies a distinct affinity-selectivity niche within this chemical space [3].
| Evidence Dimension | Sigma receptor binding affinity (Ki) and subtype selectivity profile |
|---|---|
| Target Compound Data | Ki (sigma-2) = 90 nM in rat PC12 cells; sigma-1 data not reported in this assay |
| Comparator Or Baseline | N-Benzyl-1-(4-methylbenzyl)piperidine-4-carboxamide: Ki (sigma-1) = 69.4 nM in rat liver membrane. Class reference: tetrahydroquinoline derivative 2k: Ki (sigma-1) = 3.7 nM, selectivity ratio (Kiσ₂/Kiσ₁) = 351 |
| Quantified Difference | 1.3-fold Ki difference between target (sigma-2) and comparator (sigma-1); opposite subtype preference. Target differs from class-leading sigma-1 ligand by ~24-fold lower sigma-2 affinity. |
| Conditions | Target: [³H] radioligand displacement in rat PC12 cell membranes. Comparator: [³H](+)-pentazocine displacement from sigma-1 in rat liver membrane. Class reference: recombinant human sigma receptors. |
Why This Matters
Procurement of this specific compound, rather than a positional isomer, ensures sigma-2-preferring pharmacology for neuroscience target identification or SAR studies, avoiding unintended sigma-1 bias.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM for sigma-2 receptor in rat PC12 cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 (Accessed 2 May 2026). View Source
- [2] BindingDB Entry BDBM50295423 (CHEMBL562510). Affinity Data: Ki = 69.4 nM for sigma-1 receptor (rat liver membrane). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50295423 (Accessed 2 May 2026). View Source
- [3] Zampieri D, Laurini E, Vio L, Fermeglia M, Pricl S, Wünsch B, Schepmann D, Mamolo MG. Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Eur J Med Chem. 2015;90:797-808. doi:10.1016/j.ejmech.2014.11.031. View Source
